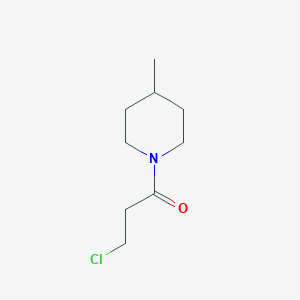

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNYUXFSQHLEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50410973 | |

| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349090-42-2 | |

| Record name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50410973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chloropropanoyl)-4-methylpiperidine (CAS 349090-42-2): A Versatile Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-chloropropanoyl)-4-methylpiperidine, a bifunctional synthetic building block with significant potential in medicinal chemistry and drug development. By presenting a detailed analysis of its properties, a robust synthesis protocol, and its anticipated reactivity, this document serves as a crucial resource for researchers aiming to leverage this molecule in the creation of novel chemical entities. The piperidine moiety is a highly privileged scaffold in pharmaceuticals, known to enhance druggability, modulate solubility, and improve pharmacokinetic profiles.[1] This guide offers the foundational knowledge required to expertly handle and strategically deploy this valuable intermediate.

Physicochemical and Structural Properties

This compound is a tertiary amide distinguished by two key reactive sites: the electrophilic carbon of the chloropropyl group and the carbonyl group of the amide. These features make it a versatile linker and scaffold component in multi-step syntheses.

Structural and Identifying Information

| Property | Value |

| CAS Number | 349090-42-2 |

| Molecular Formula | C₉H₁₆ClNO |

| Molecular Weight | 189.69 g/mol |

| IUPAC Name | 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one |

| Canonical SMILES | CC1CCN(CC1)C(=O)CCCl |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical supplier databases.

| Property | Value | Source |

| Boiling Point | 301°C at 760 mmHg | Molbase[2] |

| Density | 1.073 g/cm³ | Molbase[2] |

| Flash Point | 135.8°C | Molbase[2] |

| Refractive Index | 1.478 | Molbase[2] |

Synthesis Protocol: Acylation of 4-Methylpiperidine

Reaction Scheme:

4-Methylpiperidine + 3-Chloropropanoyl Chloride → this compound

Diagram 2: Synthesis Reaction Scheme

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Methylpiperidine (1.0 eq)

-

3-Chloropropanoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylpiperidine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the cooled solution. Triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation of the starting amine.

-

Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-methylpiperidine is consumed.

-

Aqueous Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine and its salt), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

-

Rationale: As a tertiary amide, the product is expected to be relatively stable. However, residual acyl chloride can hydrolyze, and excess amine can complicate analysis.

-

Method: Flash column chromatography on silica gel is the recommended method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) can also be attempted if the product is a solid at room temperature.[3]

Analytical Characterization (Predicted)

As no public experimental spectral data is available for this compound, this section provides predicted data based on the known spectra of its precursors and fundamental principles of spectroscopy. This information is critical for reaction monitoring and product confirmation.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the 4-methylpiperidine ring and the chloropropanoyl chain. Due to the amide bond, restricted rotation around the C-N bond may lead to broadening of signals, particularly for protons alpha to the nitrogen.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.85 | t, J ≈ 6.5 Hz | 2H | -CH₂-Cl | Alpha to the electron-withdrawing chlorine atom. |

| ~ 3.6-3.8 | m (broad) | 2H | Piperidine H₂ₑ, H₆ₑ | Equatorial protons alpha to the nitrogen, deshielded by the amide. |

| ~ 2.8-3.0 | t, J ≈ 6.5 Hz | 2H | -C(=O)-CH₂- | Alpha to the carbonyl group. |

| ~ 2.5-2.7 | m (broad) | 2H | Piperidine H₂ₐ, H₆ₐ | Axial protons alpha to the nitrogen. |

| ~ 1.6-1.8 | m | 2H | Piperidine H₃ₑ, H₅ₑ | Equatorial protons beta to the nitrogen. |

| ~ 1.4-1.6 | m | 1H | Piperidine H₄ | Methine proton at the 4-position. |

| ~ 1.0-1.2 | m | 2H | Piperidine H₃ₐ, H₅ₐ | Axial protons beta to the nitrogen. |

| ~ 0.95 | d, J ≈ 6.5 Hz | 3H | -CH₃ | Methyl group at the 4-position. |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C=O | Amide carbonyl carbon. |

| ~ 45-48 | Piperidine C₂, C₆ | Carbons alpha to the nitrogen, potentially two distinct signals due to hindered rotation. |

| ~ 40 | -CH₂-Cl | Carbon bearing the chlorine atom. |

| ~ 36 | -C(=O)-CH₂- | Carbon alpha to the carbonyl. |

| ~ 34 | Piperidine C₃, C₅ | Carbons beta to the nitrogen. |

| ~ 31 | Piperidine C₄ | Methine carbon at the 4-position. |

| ~ 22 | -CH₃ | Methyl carbon. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-2850 | Strong | C-H stretching (aliphatic) |

| ~ 1645 | Strong | C=O stretching (tertiary amide) |

| ~ 1450 | Medium | CH₂ scissoring |

| ~ 1250 | Medium | C-N stretching |

| ~ 750 | Medium-Strong | C-Cl stretching |

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 189, with an M+2 isotope peak at m/z 191 (approximately one-third the intensity) due to the presence of ³⁷Cl.

-

Key Fragmentations:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation for amines and amides. This could lead to the loss of the propanoyl chain.

-

McLafferty Rearrangement: Not typically observed for this structure.

-

Loss of Cl: A fragment at m/z 154 [M-Cl]⁺.

-

Acylium Ion: A prominent peak at m/z 128 corresponding to the [M - CH₂CH₂Cl]⁺ fragment.

-

Reactivity and Mechanistic Insights

This compound is a bifunctional molecule, offering two primary sites for synthetic elaboration. Understanding its reactivity is key to its successful application in drug development.

Nucleophilic Substitution at the Chloropropyl Chain

The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles, making it a valuable linker.

Diagram 3: Nucleophilic Substitution Workflow

Caption: General workflow for Sₙ2 reactions.

-

Mechanism: The reaction proceeds via a backside attack of the nucleophile on the carbon bearing the chlorine atom, leading to inversion of stereochemistry if the carbon were chiral.

-

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often added to scavenge any acid formed and to deprotonate protic nucleophiles (like amines or thiols), enhancing their nucleophilicity.

-

Temperature: Heating is often required to increase the reaction rate, but should be controlled to avoid side reactions.

-

Potential Applications in Pharmaceutical Synthesis

This molecule is a key intermediate for the synthesis of more complex structures, particularly in the development of CNS-active agents. For example, the related intermediate, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a crucial component in the synthesis of the antipsychotic drug Risperidone .[4][5] Our target molecule allows for analogous synthetic strategies.

Hypothetical Application: The Sₙ2 reaction described above can be used to link the 4-methylpiperidine moiety to various heterocyclic systems. For instance, reacting this compound with a deprotonated benzisoxazole derivative would create a structure analogous to Risperidone. This highlights its utility in creating novel compounds for screening against targets like serotonin and dopamine receptors.[1]

Safety and Handling

As a laboratory chemical with limited toxicological data, this compound should be handled with appropriate care in a well-ventilated fume hood.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| Warning | H317: May cause an allergic skin reaction.[6]H319: Causes serious eye irritation.[6] |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Stability and Storage

-

Stability: The compound is expected to be stable under normal laboratory conditions.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile bifunctional intermediate for drug discovery and development. Its dual reactivity allows for its use as a linker to connect different molecular fragments or as a scaffold to build more complex architectures. While experimental data on the compound itself is scarce, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides the necessary technical information for researchers to confidently incorporate this promising building block into their synthetic strategies, paving the way for the discovery of new therapeutic agents.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.

-

Magnetic Resonance Letters. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

- Google Patents. (n.d.). Process for making risperidone and intermediates therefor.

- Google Patents. (n.d.). Process for the purification of tertiary amines.

-

Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.

-

LookChem. (n.d.). Production Route of Risperidone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]

- 6. CN100390146C - Process for preparing risperidone and intermediates therefor - Google Patents [patents.google.com]

physicochemical properties of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropropanoyl)-4-methylpiperidine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a substituted piperidine derivative of interest in synthetic chemistry and drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for its successful application. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for determining critical parameters such as lipophilicity (LogP), ionization constant (pKa), and chemical stability. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and educational resource for the comprehensive characterization of this and similar molecules.

Chemical Identity and Core Properties

This compound belongs to the N-acylpiperidine class of compounds. The piperidine ring is a common scaffold in medicinal chemistry, and its substitution dictates the molecule's interaction with biological systems. The presence of a reactive 3-chloropropanoyl group makes this compound a versatile intermediate for further chemical modification, likely through nucleophilic substitution of the chlorine atom. Accurate characterization of its properties is therefore essential for predicting its behavior in both reaction vessels and biological matrices.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 349090-42-2 | [1] |

| Molecular Formula | C9H16ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| Chemical Structure |  | N/A |

Lipophilicity Analysis: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P), expressed logarithmically as LogP, is a critical measure of a compound's lipophilicity.[2] It governs solubility, membrane permeability, and plasma protein binding, thereby profoundly influencing pharmacokinetic and pharmacodynamic profiles. A positive LogP value indicates higher solubility in lipids (lipophilic), while a negative value signifies higher solubility in water (hydrophilic).[2]

While experimental data for this specific molecule is not publicly cataloged, its LogP can be reliably determined using established methods. The two most common techniques are the Shake Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] RP-HPLC is often preferred for its speed, reproducibility, and lower sample consumption.[3]

Experimental Protocol: LogP Determination by RP-HPLC

This protocol describes a standardized method for estimating LogP by correlating the compound's retention time on a reverse-phase column with the retention times of known LogP standards.

Causality: The principle relies on the fact that in RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. More lipophilic compounds interact more strongly and thus elute later. By creating a calibration curve with compounds of known LogP, the LogP of the unknown compound can be interpolated from its retention time.

Methodology:

-

Preparation of Standards: Prepare a set of 5-7 standard compounds with known LogP values spanning a relevant range (e.g., -1 to 5). Dissolve each standard in the mobile phase to a concentration of ~50 µg/mL.

-

Sample Preparation: Dissolve this compound in the mobile phase to a concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Column: C18 bonded column with low silanol activity.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., MOPS buffer) and an organic modifier like a methanol/octanol mixture. The isocratic mobile phase composition should be optimized to achieve good peak shape and retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength appropriate for the compound (e.g., 210 nm, as amides have weak absorbance).

-

Injection Volume: 10 µL.

-

-

Data Acquisition:

-

Inject each standard and record its retention time (tR).

-

Inject the sample of this compound and record its retention time.

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0, where t0 is the void time of the column.

-

Plot log(k') versus the known LogP values for the standards.

-

Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Using the log(k') value of the target compound, calculate its LogP using the regression equation.

-

Caption: Workflow for LogP determination via RP-HPLC.

Ionization Characteristics: pKa Determination

The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] For this compound, the key structural feature to consider is the N-acylpiperidine moiety. The nitrogen atom's lone pair is delocalized due to resonance with the adjacent carbonyl group, significantly suppressing its basicity. Therefore, unlike a simple alkylpiperidine (pKa ~11), this molecule is not expected to be basic and is unlikely to be protonated under physiological conditions. It is considered a neutral molecule with no readily ionizable protons in the typical aqueous pH range of 2-12.

However, precise characterization requires experimental verification. Potentiometric titration is a highly accurate method for determining pKa values.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.[5][6]

Causality: The pKa corresponds to the pH at the half-equivalence point of the titration, where the concentrations of the acidic and basic forms of the analyte are equal.[4] This point is identified on the titration curve where the pH change is minimal upon addition of the titrant.

Methodology:

-

System Preparation: Use a calibrated pH meter and an automated titrator. All solutions must be prepared with carbonate-free water to avoid errors, especially when titrating with a base.[5]

-

Sample Preparation: Accurately weigh and dissolve a pure sample of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (typically > 10⁻⁴ M).[5]

-

Blank Titration: First, perform a titration on the solvent system alone (without the sample) to obtain a blank curve. This accounts for the buffering capacity of the solvent itself.

-

Sample Titration:

-

Place the sample solution in the titration vessel.

-

Titrate with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound. For this molecule, titration with both would confirm its neutral character across the pH range.

-

Record the pH value after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point(s), which are the points of maximum slope (inflection points).

-

The pKa is equal to the pH at the volume of titrant that is half of the equivalence point volume.

-

The sample's titration curve is corrected using the blank curve to calculate the final pKa value.

-

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability Profile

The stability of a compound under various conditions (pH, temperature, light) is crucial for determining its shelf-life, handling requirements, and viability as a drug candidate. The 3-chloropropanoyl group in this compound is an alkyl halide, which can be susceptible to degradation, primarily through hydrolysis or reaction with nucleophiles. The rate of such degradation is often dependent on pH and the presence of organic materials.[7][8][9]

Experimental Protocol: Preliminary Stability Assessment by HPLC

This protocol outlines a method to assess the stability of the compound in different aqueous buffer solutions over time by monitoring the decrease in the parent compound's concentration using HPLC.

Causality: By incubating the compound under stressed conditions (e.g., acidic, neutral, and basic pH) and analyzing samples at set time points, one can quantify the rate of degradation. A decrease in the peak area of the parent compound over time indicates instability.

Methodology:

-

Buffer Preparation: Prepare three buffers: pH 2.5 (e.g., phosphate buffer), pH 6.0, and pH 9.3.[7]

-

Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like acetonitrile.

-

Incubation:

-

Add a small volume of the stock solution to each of the three buffers to achieve a final concentration of ~100 µg/mL. This initiates the stability test (t=0).

-

Seal the solutions in vials and incubate them at a controlled temperature (e.g., 40°C) in the dark.[7]

-

-

Time-Point Sampling:

-

Immediately after preparation, take a sample from each buffer for the t=0 analysis.

-

Take subsequent samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

-

Quench any reaction if necessary by diluting the sample in the mobile phase.

-

-

HPLC Analysis:

-

Analyze each sample using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

-

Use the same chromatographic conditions as described for LogP determination, with adjustments to the gradient if needed to resolve new peaks.

-

-

Data Analysis:

-

Record the peak area of the parent compound at each time point for each pH condition.

-

Plot the percentage of the parent compound remaining (relative to t=0) versus time.

-

The rate of degradation can be determined from the slope of this plot, allowing for the calculation of the compound's half-life under each condition.

-

Caption: Workflow for chemical stability assessment via HPLC.

Conclusion

The physicochemical properties of this compound define its behavior and potential applications. As a neutral, moderately lipophilic molecule, its utility will likely be as a synthetic intermediate rather than a final bioactive agent. The presence of the reactive chloropropanoyl handle is its key feature, but also its point of potential instability, particularly at higher pH. The experimental frameworks provided in this guide offer robust, validated approaches for researchers to precisely quantify the critical physicochemical parameters of this compound. Such a data-driven characterization is indispensable for ensuring reproducibility in research and for making informed decisions in the complex pipeline of drug development.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

AA Blocks. This compound, 95% Purity, C9H16ClNO, 5 grams. [Link]

-

PubChem. 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

-

Chemistry For Everyone. How To Determine PKA Of Organic Compounds? YouTube. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Butcher, J. B., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

-

BYJU'S. How to calculate pKa. [Link]

-

Waters, B. W., & Hung, Y. C. (2014). The effect of organic loads on stability of various chlorine-based sanitisers. Journal of Food Engineering. [Link]

-

ResearchGate. The effect of organic loads on stability of various chlorine-based sanitisers. [Link]

- Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

-

PubChem. CID 50112173. [Link]

-

ResearchGate. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]

-

ResearchGate. The effect of organic loads on stability of various chlorine-based sanitisers. [Link]

-

Alfa Aesar. SAFETY DATA SHEET - 4-Methylpiperidine. [Link]

-

PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]

-

Farré, M. J., et al. (2016). Organic chloramines in drinking water: An assessment of formation, stability, reactivity and risk. PubMed. [Link]

-

LookChem. Cas 4593-20-8,1-(CHLOROACETYL)-4-METHYLPIPERIDINE. [Link]

-

SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

PubChem. 4-chloro-N-methylpiperidine. [Link]

-

PubChem. 4-(Chloromethyl)-1-methylpiperidine. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

-

Myneni, S. C. B. (2002). Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material. Science. [Link]

-

PubChem. 4-Methylpiperidine. [Link]

-

Baldassarre, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. acdlabs.com [acdlabs.com]

- 3. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. youtube.com [youtube.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Foreword: The Imperative of Unambiguous Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Chloropropanoyl)-4-methylpiperidine

In the landscape of modern drug discovery and development, the piperidine scaffold is a recurring motif, integral to the structure of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key biological interactions make it a privileged structure in medicinal chemistry.[3] Consequently, novel piperidine derivatives, such as this compound, are of significant interest as synthetic intermediates and potential pharmacophores. The journey from a proposed molecular structure to a confirmed chemical entity is one of the most critical phases in chemical synthesis. Absolute certainty in a molecule's structure is not merely an academic exercise; it is the bedrock upon which all subsequent biological, toxicological, and clinical data are built.

This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound. We move beyond a simple recitation of methods to delve into the strategic reasoning behind the analytical workflow. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct an unassailable case for the molecule's identity and connectivity. This document is designed for researchers, scientists, and drug development professionals who require not only the 'how' but, more importantly, the 'why' of robust analytical characterization.

The Analytical Strategy: A Convergent Approach

The structure of this compound presents several key features that must be unequivocally confirmed: the integrity of the 4-methylpiperidine ring, the formation of a tertiary amide bond, and the precise connectivity and composition of the 3-chloropropanoyl side chain. Our strategy is designed to probe each of these features orthogonally, ensuring that the data from each analytical technique corroborates the others, forming a self-validating system.

The workflow begins with techniques that provide broad, foundational information (MS and IR) before progressing to the high-resolution, definitive technique of NMR spectroscopy.

Mass Spectrometry: Confirming Molecular Weight and Key Fragments

Mass spectrometry is the first line of inquiry, tasked with answering the fundamental question: what is the molecular weight of the compound? For halogenated compounds, MS offers a distinct advantage due to the characteristic isotopic patterns of halogens.

Expertise & Causality: We choose Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the initial method. GC provides sample purification, while EI is a robust, high-energy ionization technique that induces predictable fragmentation. This fragmentation is not a nuisance; it is a rich source of structural information, providing a "fingerprint" of the molecule's constituent parts.[4] The presence of chlorine, with its two abundant isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) in an approximate 3:1 ratio, provides an immediate and powerful validation point. We expect to see a characteristic M+ and M+2 peak pattern for the molecular ion and any chlorine-containing fragments.

Expected Mass Spectrum Data

| Feature | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₆ClNO | - |

| Monoisotopic Mass | 189.0920 g/mol | Calculated for C₉H₁₆³⁵ClNO. |

| Molecular Ion (M⁺) | m/z 189, 191 | The M+ and M+2 peaks in an ~3:1 ratio confirm the presence of one chlorine atom. |

| Key Fragment 1 | m/z 98 | Corresponds to the [4-methylpiperidine]⁺ fragment, a common and stable fragment from the cleavage of the amide C-N bond.[5] |

| Key Fragment 2 | m/z 90 | Corresponds to the [CH₂CH₂COCl]⁺ acylium ion fragment. |

| Key Fragment 3 | m/z 154 | Corresponds to the loss of the chlorine atom [M-Cl]⁺ from the molecular ion. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

GC Method:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a 20:1 split ratio.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the target compound. Examine its mass spectrum for the molecular ion cluster (m/z 189/191) and the predicted fragmentation pattern.

Infrared Spectroscopy: Identifying the Amide Cornerstone

Infrared (IR) spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. Its primary role in this elucidation is to verify the successful formation of the amide bond, which is the synthetic linchpin connecting the two starting materials (4-methylpiperidine and 3-chloropropanoyl chloride).

Expertise & Causality: The amide functional group has a highly characteristic and intense carbonyl (C=O) stretching vibration.[6] Due to resonance delocalization of the nitrogen lone pair into the carbonyl, the amide C=O bond is slightly weaker than that of a ketone or ester, causing its absorption to appear at a lower wavenumber, typically in the 1680-1630 cm⁻¹ range for tertiary amides. The presence of a strong peak in this region is compelling evidence of successful amide synthesis.[7] We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation and provides high-quality data for solid or liquid samples.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 2950-2850 | C-H (sp³) Stretch | Confirms the aliphatic nature of the piperidine ring and alkyl chain. |

| 1660-1640 | C=O (Amide) Stretch | Primary Diagnostic Peak. A strong, sharp absorption confirms the presence of the tertiary amide carbonyl group. |

| 1450-1400 | C-N Stretch | Supports the presence of the amide linkage. |

| 750-650 | C-Cl Stretch | Confirms the presence of the chloroalkane group. |

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal and ensure good contact using the pressure clamp.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum for the key diagnostic peaks listed above.

NMR Spectroscopy: The Definitive Structural Blueprint

While MS and IR provide the molecular formula and confirm functional groups, NMR spectroscopy provides the complete atomic-level connectivity map. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can definitively place every atom in the molecule relative to its neighbors.[8][9]

Expertise & Causality: The choice of NMR experiments is strategic. ¹H NMR gives us the number of unique proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. HSQC correlates each proton directly to the carbon it is attached to, creating an unambiguous C-H map. COSY identifies proton-proton coupling networks (e.g., tracing the full -CH₂-CH₂-Cl chain). Finally, HMBC is the ultimate tool for piecing together the molecular puzzle, as it reveals long-range (2-3 bond) correlations between protons and carbons, such as the crucial correlation from the protons on the piperidine ring adjacent to the nitrogen to the amide carbonyl carbon.

Predicted ¹H and ¹³C NMR Data

(Predicted for CDCl₃ at 400 MHz)

(Note: A real image with atom numbering would be inserted here for clarity)Atom Numbering Scheme:

-

Piperidine Ring: N1, C2/C6, C3/C5, C4, C4-CH₃

-

Acyl Chain: C1' (C=O), C2' (CH₂), C3' (CH₂Cl)

| Position | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | Rationale & Expected Correlations |

| C4-CH₃ | ~0.95 | d | 3H | ~21.5 | Upfield aliphatic methyl. COSY: H4. HSQC: C4-CH₃. HMBC: C3/C5, C4. |

| C3/C5 (axial) | ~1.20 | m | 2H | ~34.0 | Shielded axial protons on the piperidine ring. COSY: H2/H6, H4. HSQC: C3/C5. |

| C4 | ~1.50 | m | 1H | ~30.5 | Methine proton on the piperidine ring. COSY: H3/C5, C4-CH₃. HSQC: C4. |

| C3/C5 (equatorial) | ~1.75 | m | 2H | ~34.0 | Deshielded equatorial protons. COSY: H2/H6, H4. HSQC: C3/C5. |

| C2' | ~2.80 | t | 2H | ~35.0 | Methylene protons adjacent to the carbonyl. Deshielded by C=O. COSY: H3'. HSQC: C2'. HMBC: C1', C3'. |

| C2/C6 (axial) | ~3.00 | m | 2H | ~45.0 | Protons adjacent to the amide nitrogen. COSY: H3/C5. HSQC: C2/C6. HMBC: C1', C3/C5. |

| C3' | ~3.75 | t | 2H | ~40.5 | Methylene protons adjacent to chlorine. Deshielded by Cl.[10] COSY: H2'. HSQC: C3'. HMBC: C2'. |

| C2/C6 (equatorial) | ~4.10 | m | 2H | ~45.0 | Protons adjacent to the amide nitrogen, deshielded due to amide character. COSY: H3/C5. HSQC: C2/C6. HMBC: C1', C3/C5. |

| C1' (C=O) | - | - | - | ~170.0 | Characteristic amide carbonyl carbon shift. HMBC: H2', H3', H2/C6. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans for good signal-to-noise.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Use a standard gradient-selected (gCOSY) pulse sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected, sensitivity-enhanced (gHSQC) pulse sequence optimized for a one-bond J-coupling of ~145 Hz.

-

HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected (gHMBC) pulse sequence optimized for long-range couplings of 8 Hz.

-

-

Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Analyze the 2D spectra to build the connectivity map as described above.

Conclusion: A Triad of Analytical Certainty

The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from a triad of core analytical techniques. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive proof of the crucial amide functional group. Finally, a comprehensive suite of NMR experiments meticulously maps the atomic connectivity, leaving no ambiguity.

References

-

LookChem. 1-(CHLOROACETYL)-4-METHYLPIPERIDINE. [Link]

-

PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]

-

PubChem. 4-Methylpiperidine. [Link]

-

ResearchGate. Fragments of 1 H NMR spectra of.... [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

- Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

ResearchGate. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubChem. 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Google Patents. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.

-

Professor Dave Explains. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Doc Brown's Chemistry. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum. [Link]

-

ResearchGate. Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Spectroscopic Characterization of 1-(3-Chloropropanoyl)-4-methylpiperidine

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectral data presented in this guide are predicted values based on the analysis of structurally analogous compounds and established spectroscopic principles. This approach is employed due to the limited availability of comprehensive, publicly accessible experimental data for 1-(3-chloropropanoyl)-4-methylpiperidine (CAS No: 349090-42-2)[1]. The methodologies and interpretations are provided to serve as a robust reference for researchers working with this or similar molecules.

Introduction: The Molecular Profile

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its N-acylation is a common strategy for synthesizing compounds with a wide range of biological activities. The presence of a reactive 3-chloropropanoyl group makes this molecule a versatile intermediate for further chemical modifications, such as nucleophilic substitutions at the terminal carbon.

Accurate structural confirmation and purity assessment are critical in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectral data for this compound and the scientific rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the restricted rotation around the amide C-N bond, it is common for N-acylpiperidines to exist as a mixture of rotamers (conformational isomers), which can lead to the observation of doubled signals in both ¹H and ¹³C NMR spectra, particularly for the atoms near the nitrogen.[2]

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H-a | ~3.75 | t | 2H | Triplet due to coupling with adjacent CH₂ (H-b). Deshielded by the adjacent chlorine atom. |

| H-b | ~2.85 | t | 2H | Triplet due to coupling with adjacent CH₂ (H-a). Deshielded by the carbonyl group. |

| H-c (axial & equatorial) | ~3.50-3.70 (broad) | m | 4H | Protons on the carbons adjacent to the nitrogen are deshielded. The signals may be broad or split into multiple peaks due to the presence of rotamers. |

| H-d | ~1.60-1.80 | m | 1H | Methine proton on the piperidine ring. |

| H-e (axial & equatorial) | ~1.10-1.30 | m | 4H | Methylene protons on the piperidine ring. |

| H-f | ~0.95 | d | 3H | Doublet due to coupling with the methine proton (H-d). |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~170 | Typical chemical shift for an amide carbonyl carbon. |

| C-α | ~39 | Carbon adjacent to the chlorine atom. |

| C-β | ~35 | Carbon adjacent to the carbonyl group. |

| C-2', C-6' | ~42 and ~47 | Carbons adjacent to the nitrogen in the piperidine ring. Two distinct signals are expected due to the influence of the acyl group and potential rotamers.[3] |

| C-3', C-5' | ~31 | Methylene carbons in the piperidine ring. |

| C-4' | ~34 | Methine carbon in the piperidine ring. |

| -CH₃ | ~22 | Methyl group carbon. |

Visualization: NMR Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the tertiary amide and the alkyl chloride.

Experimental Protocol: Acquiring IR Spectra

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample (if the compound is an oil) using a salt plate (NaCl or KBr) or as a thin film. If the compound is a solid, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder first.

-

Acquire the sample spectrum and ratio it against the background.

-

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C-H (alkane) | 2850-2960 | Strong | Stretching vibrations of the C-H bonds in the piperidine ring and the propanoyl chain. |

| C=O (amide) | 1630-1660 | Strong | The carbonyl stretch of a tertiary amide is a very strong and characteristic absorption.[4][5][6] |

| C-N (amide) | 1200-1300 | Medium | Stretching vibration of the C-N bond. |

| C-Cl (alkyl chloride) | 650-750 | Medium-Strong | Stretching vibration of the carbon-chlorine bond. |

Visualization: Key IR Absorptions

Sources

An In-depth Technical Guide to the Stability and Storage of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Introduction

1-(3-Chloropropanoyl)-4-methylpiperidine is a substituted piperidine derivative with significant potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds. Its unique chemical architecture, featuring a reactive α-chloro ketone within an N-acylpiperidine framework, presents both opportunities for synthetic manipulation and challenges for its long-term stability and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling to ensure its integrity for research and drug development applications.

Chemical Profile of this compound

To understand the stability of this compound, it is essential to first consider its structural features and the inherent reactivity of its constituent functional groups. The molecule consists of a 4-methylpiperidine ring N-acylated with a 3-chloropropanoyl chain.

Key Structural Features:

-

N-Acylpiperidine Moiety: The amide linkage is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

-

α-Chloro Ketone Functionality: This is the most reactive part of the molecule. The presence of an electron-withdrawing carbonyl group adjacent to a carbon bearing a chlorine atom makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2]

| Property | Value | Source |

| Molecular Formula | C9H16ClNO | PubChem |

| Molecular Weight | 189.68 g/mol | PubChem |

| Appearance | Predicted to be a solid or liquid | Inferred from similar structures |

| Solubility | Expected to be soluble in organic solvents | Inferred from similar structures |

Potential Degradation Pathways

The chemical reactivity of the α-chloro ketone and the N-acylpiperidine moieties dictates the primary degradation pathways for this compound. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Hydrolysis

Hydrolysis represents a significant degradation route, potentially occurring at two distinct sites on the molecule:

-

Hydrolysis of the Amide Bond: Under strongly acidic or basic conditions, the N-acyl bond can be cleaved, leading to the formation of 4-methylpiperidine and 3-chloropropanoic acid.[3][4] This is a common degradation pathway for amide-containing compounds.

-

Hydrolysis of the α-Chloro Ketone: The C-Cl bond is susceptible to nucleophilic substitution by water, particularly at non-neutral pH or elevated temperatures.[5] This reaction would yield 1-(3-hydroxypropanoyl)-4-methylpiperidine and hydrochloric acid. The liberated HCl could then catalyze further degradation of the amide bond.

Nucleophilic Substitution

The high reactivity of the α-chloro ketone makes it a target for various nucleophiles that may be present as impurities or introduced during formulation.[2][6] Common nucleophiles like amines, alcohols, and thiols can displace the chloride ion, leading to the formation of new adducts. This reactivity is a key consideration in multi-component formulations.

Favorskii Rearrangement

In the presence of a base, α-chloro ketones can undergo the Favorskii rearrangement.[2] For this compound, this would involve the formation of a cyclopropanone intermediate, followed by ring-opening to yield a carboxylic acid derivative. The specific product would depend on the reaction conditions and the nucleophile present.

Photodegradation

Compounds containing carbonyl groups and halogens can be sensitive to light.[7] UV radiation can provide the energy to induce homolytic cleavage of the C-Cl bond, generating radical intermediates that can lead to a cascade of degradation products. While specific photostability data for this compound is not available, the known light sensitivity of other α-chloro ketones, such as chloroacetone, suggests that exposure to light should be minimized.[7]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the purity and stability of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures slow down the rates of hydrolysis and other degradation reactions. |

| Humidity | Store in a tightly sealed container with a desiccant. | To minimize exposure to moisture and prevent hydrolysis of the α-chloro ketone and amide bond.[5] |

| Light | Protect from light by storing in an amber vial or in a dark location. | To prevent potential photodegradation initiated by UV light.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation, especially if the compound is found to be sensitive to air. |

| pH | Avoid contact with strong acids and bases. | To prevent acid or base-catalyzed hydrolysis of the amide bond and the Favorskii rearrangement of the α-chloro ketone.[2][3] |

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to empirically determine the shelf-life and optimal storage conditions for this compound. The following protocol outlines a forced degradation study and a long-term stability study.

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under stress conditions. This information is crucial for developing a stability-indicating analytical method.[8]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) and visible light according to ICH Q1B guidelines.[8]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a UV detector. A mass spectrometer (LC-MS) should be used to identify the molecular weights of the degradation products.[9]

Caption: Workflow for a forced degradation study.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Sample Storage: Store multiple batches of the compound in the proposed commercial packaging at the recommended storage conditions (e.g., 5 °C ± 3 °C and 25 °C ± 2 °C / 60% RH ± 5% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and degradation products.

-

Data Evaluation: Evaluate the data to establish a re-test period or shelf-life.

Conclusion

This compound is a promising synthetic intermediate whose stability is governed by the reactivity of its α-chloro ketone and N-acylpiperidine functionalities. The primary degradation pathways include hydrolysis, nucleophilic substitution, base-catalyzed rearrangement, and photodegradation. To ensure the long-term integrity of this compound, it is imperative to store it in a cool, dry, and dark environment, protected from moisture and incompatible substances. The implementation of rigorous stability testing, as outlined in this guide, is essential for establishing its shelf-life and ensuring its quality for use in research and pharmaceutical development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6571, Chloroacetone. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

- Kosugi, M., & Hagiwara, I. (n.d.). REACTION OF Α-Chloro KETONES WITH ALLYLTRI-n-BUTYLTIN. CONTROL OF REACTION SITE BY THE VARIATION OF REACTION CONDITIONS. Amanote Research.

-

Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

- Zaragoza, F. (2006).

- Yasuda, M., et al. (1993). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. PubMed.

- Lam, K., & Li, G. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.

- Combourieu, B., et al. (2000). Piperidine degradation by M. aurum MO1.

- Zaragoza, F. (2006). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.

-

Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

- Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed.

-

Sciencemadness.org. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. [Link]

- Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry.

- Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (2003). CN1466561A - A method for preparing α' chloroketones.

- Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.

- Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Koyiri, K., et al. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.

- Galiano, V., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

- DTIC. (2025). Piperidine Synthesis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15015452, 4-(Chloromethyl)-1-methylpiperidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. redalyc.org [redalyc.org]

- 4. Sciencemadness Discussion Board - Acid-catalyzed hydrolysis of 1-piperoylpiperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of 1-(3-Chloropropanoyl)-4-methylpiperidine

Compound Profile and Inferred Hazards

1-(3-Chloropropanoyl)-4-methylpiperidine is a synthetic organic compound featuring a piperidine ring acylated with a chloropropanoyl group. The toxicological properties of this specific molecule have not been fully investigated.[1][2] However, an analysis of its structural components allows for the inference of potential hazards.

The piperidine moiety is a known irritant and can be corrosive.[3][4][5] Compounds containing this structure are often harmful if swallowed and can be toxic in contact with skin or if inhaled.[3] The presence of the chlorinated acyl group suggests that the compound may also share hazards with other chlorinated organic compounds, which can include organ damage and other long-term health effects.[6] Thermal decomposition may lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[7][8][9]

Table 1: Inferred Hazard Identification

| Hazard Class | Inferred Classification & Statements | Source Analogy |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Piperidine derivatives[3][10] |

| Skin Corrosion/Irritation | Causes skin irritation, potentially severe burns.[4][7][11] | Piperidine, Chlorinated compounds[4][7][11] |

| Eye Damage/Irritation | Causes serious eye irritation or damage.[7][9][11] | Piperidine derivatives[7][9][11] |

| Respiratory Irritation | May cause respiratory irritation.[7] | Piperidine derivatives[7] |

| Aquatic Toxicity | May be harmful or toxic to aquatic life with long-lasting effects.[7] | Piperidine derivatives[7] |

Personal Protective Equipment (PPE) and Exposure Control

Given the inferred hazards, stringent adherence to PPE protocols is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[2][3][10] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[2][9][10]

Personal Protective Equipment

A comprehensive PPE regimen is essential for safe handling.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Standard/Specification | Rationale |

| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[12][13] | ASTM D6978 | Prevents skin contact and absorption.[14] The outer glove can be removed inside the fume hood to prevent spreading contamination.[12] |

| Eyes/Face | Safety goggles with side shields and a face shield.[8][13][14][15] | EN166 or equivalent | Protects against splashes and vapors that can cause severe eye damage.[14][15] |

| Body | Polyethylene-coated polypropylene disposable gown or a flame-retardant, antistatic lab coat.[3] | N/A | Provides a barrier against skin contact and contamination of personal clothing.[16] |

| Respiratory | A fit-tested NIOSH-approved respirator (e.g., N95 or higher) may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient.[13] | NIOSH or EN 149 | Protects against inhalation of harmful vapors or aerosols. |

Safe Handling and Storage Protocols

Handling

-

Pre-Handling: Before use, thoroughly inspect the container for any damage. Ensure all necessary PPE is correctly donned.

-

During Handling: Work within a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[1][11] Do not breathe vapors or mists.[1][7] Use non-sparking tools and ground all equipment to prevent static discharge, especially if the compound is flammable.[1][3]

-

Post-Handling: Wash hands and face thoroughly after handling.[3][7] Decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE.

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7][8][10][16][17][18]

-

Location: Store in a designated corrosives or flammables area, away from incompatible materials.[1][10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][8][9][10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Accidental Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][7][17]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[2][7] Seek immediate medical attention.[2]

Spills and Leaks

-

Minor Spills: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[19] Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal.[8][19]

-

Major Spills: Evacuate the area immediately and deny entry.[4][6][7] Contact emergency services and the institutional safety office. Prevent the spill from entering drains or waterways.[7][8][19]

Caption: Workflow for handling a chemical spill.

Fire and Explosion Hazard Data

-

Flammability: While the flammability of this compound is not specifically known, many piperidine derivatives are flammable liquids. Vapors may be heavier than air and can travel to an ignition source and flash back.[7][19]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[17][19][20][21] Do not use a direct water jet, as it may spread the fire.

-

Fire-Fighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[8][17][20]

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[8][9]

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national environmental regulations.[7] This compound should be treated as hazardous waste. Do not mix with other waste.[7] Dispose of the container and unused contents in an approved waste disposal plant.[7]

Conclusion

While specific safety data for this compound is lacking, a conservative approach based on the known hazards of its structural analogs is crucial for ensuring the safety of laboratory personnel. Strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and thorough training in emergency procedures are paramount. A comprehensive, substance-specific risk assessment should always precede any experimental work.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Alfa Aesar. (2015, February 2). 4-Methylpiperidine Safety Data Sheet. Retrieved from [Link]

-

Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

-

University of Toronto. (n.d.). Safety in the chemical laboratory. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

-

University College London. (2021, May 11). Working safely with solvents. Retrieved from [Link]

-

CDC. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

-

American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Retrieved from [Link]

-

National Fire Protection Association. (n.d.). Section 4: First-Aid Measures. Retrieved from [Link]

-

Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

-

RIFM. (2022, April 30). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Retrieved from [Link]

-

PubChem. (n.d.). 4-chloro-N-methylpiperidine. Retrieved from [Link]

-

MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pppmag.com [pppmag.com]

- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 14. mcrsafety.com [mcrsafety.com]

- 15. americanchemistry.com [americanchemistry.com]

- 16. fishersci.es [fishersci.es]

- 17. media.hiscoinc.com [media.hiscoinc.com]

- 18. fishersci.com [fishersci.com]

- 19. 1-METHYLPIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. echemi.com [echemi.com]

- 21. echemi.com [echemi.com]

Unlocking the Potential of 1-(3-Chloropropanoyl)-4-methylpiperidine: A Synthetic Cornerstone for Novel Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions have cemented its role in the design of novel therapeutic agents across a spectrum of diseases, including central nervous system disorders, oncology, and infectious diseases.[3][4] Within this context, 1-(3-Chloropropanoyl)-4-methylpiperidine emerges as a chemical entity of significant interest. While not extensively studied for its intrinsic biological activity, its true potential lies in its utility as a versatile synthetic intermediate.